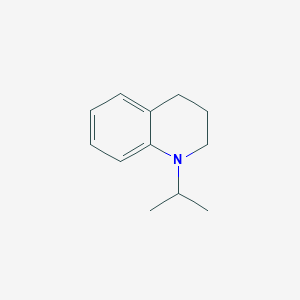

1-Isopropyl-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

1-Isopropyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Isopropyl-1,2,3,4-tetrahydroquinoline serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting neurological disorders and hypertension.

Case Study: Antihypertensive Agents

Research has demonstrated that derivatives of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline exhibit significant antihypertensive effects. For instance, a study reported the synthesis of several derivatives which were evaluated for their bradycardic activities in guinea pig models. The results indicated that specific substituents on the tetrahydroquinoline ring enhance the compound's efficacy in reducing blood pressure without causing reflex tachycardia .

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It allows chemists to construct complex molecules that are essential in various applications, including agrochemicals and fine chemicals.

Biological Research

Research into the biological activities of this compound has revealed its potential neuroprotective and antimicrobial properties.

Neuroprotective Effects

Studies indicate that this compound can protect neuronal cells from damage associated with neurodegenerative diseases. It has been shown to inhibit oxidative stress and reduce apoptosis in neuronal cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Research findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for developing new antimicrobial agents .

Material Science

In material science, this compound is explored for its potential in creating novel materials such as polymers and coatings due to its unique structural properties.

Catalysis

The compound acts as a ligand in catalytic processes, enhancing reaction efficiency in various chemical transformations. This application is particularly relevant in green chemistry initiatives where sustainable practices are prioritized .

Comparative Analysis Table

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Tetrahydroquinoline | Exhibits neuroprotective and antimicrobial activities |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methylated derivative | Enhanced lipophilicity; potential CNS activity |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Benzyl derivative | Exhibits enhanced antimicrobial properties compared to basic tetrahydroquinoline |

Eigenschaften

Molekularformel |

C12H17N |

|---|---|

Molekulargewicht |

175.27 g/mol |

IUPAC-Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C12H17N/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3 |

InChI-Schlüssel |

DZBTYWHHSCEJSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCCC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.